molecular formula C17H16Cl2N4O5S B10833861 (1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B10833861
M. Wt: 459.3 g/mol
InChI Key: QHBLXVIRCXAIGL-WNAOHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PMID25435285-Compound-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The primary synthetic route includes the use of quinoline and pyridine derivatives, which undergo cyclization and functional group modifications to yield the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: : Industrial production of PMID25435285-Compound-16 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps .

Properties

Molecular Formula

C17H16Cl2N4O5S

Molecular Weight

459.3 g/mol

IUPAC Name

(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C17H16Cl2N4O5S/c18-7-2-1-6(3-8(7)19)4-28-13-12(29-16-21-5-22-23-16)9-10(14(24)25)11(9)17(13,20)15(26)27/h1-3,5,9-13H,4,20H2,(H,24,25)(H,26,27)(H,21,22,23)/t9-,10-,11-,12-,13+,17+/m0/s1

InChI Key

QHBLXVIRCXAIGL-WNAOHANSSA-N

Isomeric SMILES

C1=CC(=C(C=C1CO[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)SC4=NC=NN4)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1COC2C(C3C(C3C2(C(=O)O)N)C(=O)O)SC4=NC=NN4)Cl)Cl

Origin of Product

United States

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